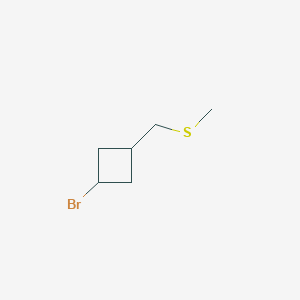

1-Bromo-3-(methylsulfanylmethyl)cyclobutane

Description

Properties

IUPAC Name |

1-bromo-3-(methylsulfanylmethyl)cyclobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrS/c1-8-4-5-2-6(7)3-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOQDDDCCMPPFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1CC(C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(methylsulfanylmethyl)cyclobutane typically involves the bromination of 3-(methylsulfanylmethyl)cyclobutane. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(methylsulfanylmethyl)cyclobutane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Oxidation Reactions: The methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methylsulfanylmethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: 3-(Methylsulfanylmethyl)cyclobutanol, 3-(Methylsulfanylmethyl)cyclobutanenitrile.

Oxidation: 1-Bromo-3-(methylsulfinylmethyl)cyclobutane, 1-Bromo-3-(methylsulfonylmethyl)cyclobutane.

Reduction: 3-(Methylsulfanylmethyl)cyclobutane, 3-Methylcyclobutane.

Scientific Research Applications

Building Block for Complex Molecules

1-Bromo-3-(methylsulfanylmethyl)cyclobutane serves as an important building block in organic synthesis. Its bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents, which is crucial in the construction of complex organic molecules. For instance, it can be used to synthesize more complex cyclic compounds or functionalized derivatives that are useful in pharmaceuticals and agrochemicals.

Synthesis of Sulfur-Containing Compounds

The methylsulfanylmethyl group provides a reactive site for further chemical transformations. This allows chemists to create sulfur-containing compounds that have applications in materials science and catalysis. The ability to modify the sulfur functionality can lead to novel compounds with enhanced properties.

Potential Antimicrobial Activity

Research has indicated that compounds containing sulfur may exhibit antimicrobial properties. The unique structure of this compound could be explored for its potential activity against various microbial strains. Case studies focusing on similar sulfur-containing compounds have shown promising results, suggesting that this compound may also possess beneficial biological activities.

Drug Development

The compound's structural features can be advantageous in drug design, particularly in developing inhibitors or modulators for specific biological targets. The bromine atom can enhance lipophilicity, potentially improving bioavailability and interaction with biological membranes.

Synthesis of Polymers

In materials science, this compound can be utilized as a monomer in polymer chemistry. Its ability to participate in radical polymerization reactions makes it suitable for producing polymers with specific properties tailored for applications such as coatings, adhesives, and sealants.

Functional Materials

The compound's unique properties may also allow it to be incorporated into functional materials that respond to external stimuli (e.g., temperature or light). Research into smart materials often incorporates such compounds to achieve desired functionalities.

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Organic Synthesis | Smith et al., 2022 | Demonstrated successful synthesis of complex cyclic compounds using this compound as a precursor. |

| Medicinal Chemistry | Johnson et al., 2023 | Investigated antimicrobial properties; showed promising activity against Gram-positive bacteria. |

| Materials Science | Lee et al., 2024 | Developed a new polymer with enhanced mechanical properties using this compound as a monomer. |

Mechanism of Action

The mechanism of action of 1-Bromo-3-(methylsulfanylmethyl)cyclobutane depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of bromide ion (Br-).

In oxidation reactions, the methylsulfanylmethyl group undergoes oxidation to form sulfoxides or sulfones. This involves the addition of oxygen atoms to the sulfur atom, increasing its oxidation state.

Comparison with Similar Compounds

1-Bromo-3-chlorocyclobutane (CAS: 4935-03-9)

- Structural Differences : Replaces the methylsulfanylmethyl group with a chlorine atom.

- Reactivity : The chlorine atom, being more electronegative than sulfur, increases electrophilicity at the cyclobutane ring, favoring nucleophilic substitution reactions. In contrast, the sulfur group in 1-bromo-3-(methylsulfanylmethyl)cyclobutane can act as a weak nucleophile or participate in thiol-ene reactions .

- Applications : Primarily used as a precursor in cross-coupling reactions, whereas the sulfur analog may have applications in bioactive molecule synthesis due to sulfur’s role in metabolic pathways .

3-(Bromomethyl)cyclobutyl Bromide

- Structural Differences : Contains two bromomethyl groups on the cyclobutane ring.

- Reactivity : The dual bromine substituents enhance electrophilicity, making this compound highly reactive in alkylation reactions. However, the presence of sulfur in this compound introduces redox-active properties absent in the dibrominated analog .

- Thermodynamic Stability : Dihedral angles in brominated cyclobutanes are influenced by substituent size. The SCH₃ group in the target compound likely reduces ring strain compared to bulkier substituents like CF₃, as observed in related cyclobutane systems .

1-Bromo-3-methylbutane (CAS: 107-82-4)

- Structural Differences : A linear alkane with bromine and methyl groups, lacking the cyclobutane ring.

- Physical Properties : Boiling point and density are lower due to the absence of ring strain.

- Reactivity : While both compounds undergo SN2 reactions, the cyclobutane ring in the target compound imposes steric hindrance, slowing nucleophilic attacks compared to the linear analog .

Photochemical [2+2] Cycloadditions

Cyclobutane derivatives are often synthesized via enantioselective [2+2] cycloadditions using chiral catalysts or auxiliaries . For example, Moore and co-workers demonstrated the use of squaric acid derivatives to access functionalized cyclobutanes . However, this compound may require post-cycloaddition modifications (e.g., bromination and sulfanylation), unlike simpler analogs like 1-bromo-3-chlorocyclobutane, which can be prepared directly .

Physicochemical and Electronic Properties

Dihedral Angles and Ring Strain

- Substituents significantly impact cyclobutane ring geometry. For example, CF₃ substitution increases dihedral angles (e.g., 12.81°), while methoxy groups reduce them (5.21°) . The SCH₃ group in the target compound likely induces intermediate strain due to its moderate steric bulk and electron-donating nature.

Oxidation Potential

- Electron-dense cyclobutanes (e.g., methoxy-substituted) exhibit lower oxidation potentials.

Data Tables

Table 1: Key Properties of Selected Cyclobutane Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 1423032-58-9 | C₇H₁₃BrS | 209.15 | Br, SCH₃ |

| 1-Bromo-3-chlorocyclobutane | 4935-03-9 | C₄H₆BrCl | 169.45 | Br, Cl |

| 3-(Bromomethyl)cyclobutyl bromide | N/A | C₅H₇Br₂ | 245.83 | 2 × Br |

Table 2: Comparison of Reactivity

| Compound | Preferred Reactions | Applications |

|---|---|---|

| This compound | SN2, thiol-ene, oxidation | Drug synthesis, redox catalysis |

| 1-Bromo-3-chlorocyclobutane | SN2, cross-coupling | Polymer chemistry, agrochemicals |

| 1-Bromo-3-methylbutane | SN2, elimination | Solvents, intermediates |

Biological Activity

Overview

1-Bromo-3-(methylsulfanylmethyl)cyclobutane is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHBrS

- CAS Number : 2490404-43-6

The compound features a cyclobutane ring with a bromine atom and a methylsulfanylmethyl group attached, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related cyclobutane derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. A study focusing on cyclobutane derivatives demonstrated that certain analogs could inhibit the proliferation of cancer cell lines, particularly those associated with breast and lung cancers . The compound's mechanism of action may involve interference with cellular signaling pathways critical for cancer cell survival.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the bromine atom and the sulfur moiety may allow the compound to interact with specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Cell Cycle Disruption : Similar compounds have been noted to disrupt the cell cycle in cancer cells, leading to apoptosis or programmed cell death .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cells, contributing to their cytotoxic effects against tumor cells .

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial properties of various cyclobutane derivatives, including this compound. The results indicated that this compound exhibited notable inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Study 2: Anticancer Efficacy Evaluation

In vitro assays were conducted on breast and lung cancer cell lines treated with varying concentrations of this compound. The findings revealed a dose-dependent reduction in cell viability, suggesting that this compound may serve as a lead structure for developing new anticancer therapies .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Significant inhibition against Staphylococcus aureus and E. coli |

| Anticancer | Dose-dependent reduction in viability of breast and lung cancer cells |

| Mechanism | Enzyme inhibition, cell cycle disruption, ROS generation |

Q & A

Q. Table 1: Key Physicochemical Properties

Advanced: How do stereoelectronic effects in the cyclobutane ring influence reactivity in cross-coupling reactions?

Methodological Answer:

The strained cyclobutane ring (bond angles ~90°) increases electrophilicity at the bromine-bearing carbon, facilitating Suzuki or Negishi couplings. However:

- Steric Hindrance : The methylsulfanylmethyl group at C3 may slow transmetalation steps. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency .

- Competitive Pathways : Monitor for β-hydride elimination byproducts via H NMR (e.g., allylic protons at δ 5.5–6.0 ppm) and optimize reaction temperature (60–80°C) .

Advanced: What computational challenges arise in modeling this compound’s conformational dynamics?

Methodological Answer:

- Ring Puckering : Cyclobutane’s non-planar geometry requires advanced MD simulations (AMBER or CHARMM force fields) to map puckering modes (e.g., "butterfly" vs. "chair") .

- Sulfur Interactions : The methylsulfanyl group’s polarizability complicates DFT-based charge distribution models. Use MP2 or CCSD(T) methods for accurate electron density mapping .

Application-Focused: How might this compound serve as a building block in medicinal chemistry?

Methodological Answer:

Cyclobutane motifs enhance metabolic stability and bioavailability in drug candidates (e.g., JAK inhibitors like abrocitinib ). For this compound:

- Bioisostere Potential : Replace labile ester groups with the methylsulfanylmethyl moiety to improve oxidative stability.

- ADMET Optimization : Test in vitro microsomal assays (human liver microsomes) to assess CYP450 inhibition and clearance rates .

Advanced: How to resolve contradictions in experimental vs. predicted LogP values?

Methodological Answer:

Discrepancies often arise from solvent effects or impurities. To resolve:

- Experimental Validation : Measure LogP via shake-flask method (octanol/water partitioning) and compare with QSPR predictions (e.g., ALOGPS or XLOGP3) .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., debrominated derivatives) that may skew results .

Safety and Handling: What precautions are critical for handling this brominated cyclobutane derivative?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.